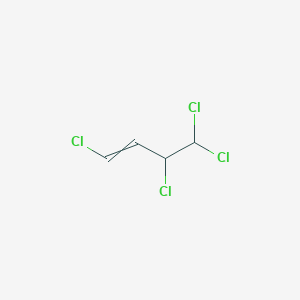
1,3,4,4-Tetrachlorobut-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,4,4-Tetrachlorobut-1-ene is an organic compound with the molecular formula C₄H₄Cl₄. It is a chlorinated derivative of butene, characterized by the presence of four chlorine atoms attached to the carbon chain. This compound is of interest in various chemical research and industrial applications due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,4,4-Tetrachlorobut-1-ene can be synthesized through the chlorination of butene derivatives One common method involves the chlorination of 3,4-dichloro-1-buteneThe reaction conditions, such as temperature and pressure, are carefully controlled to ensure the selective formation of this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous chlorination in specialized reactors designed to handle the corrosive nature of chlorine gas. The reaction mixture is often filtered to remove any solid by-products, and the desired product is purified through distillation or other separation techniques .
Chemical Reactions Analysis
Types of Reactions
1,3,4,4-Tetrachlorobut-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as hydroxide ions or amines.
Addition Reactions: The double bond in the butene moiety can participate in addition reactions with electrophiles like hydrogen halides or halogens.
Reduction Reactions: The compound can be reduced to form less chlorinated derivatives or hydrocarbons.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or ammonia are commonly used under basic conditions.
Electrophilic Addition: Hydrogen chloride or bromine can be used under mild conditions to add across the double bond.
Reduction: Catalytic hydrogenation using palladium or nickel catalysts can reduce the compound under high pressure and temperature.
Major Products Formed
Substitution: Products like 1,3,4-trichlorobut-1-ene or 1,3-dichlorobut-1-ene.
Addition: Products like 1,3,4,4-tetrachlorobutane.
Reduction: Products like 1,3,4-trichlorobutane or butane.
Scientific Research Applications
1,3,4,4-Tetrachlorobut-1-ene is utilized in various scientific research applications, including:
Chemistry: As a precursor for synthesizing more complex chlorinated compounds and studying reaction mechanisms.
Biology: Investigating its effects on biological systems and potential use as a biochemical probe.
Medicine: Exploring its potential as a pharmacological agent or intermediate in drug synthesis.
Industry: Used in the production of specialty chemicals, polymers, and as a reagent in organic synthesis
Mechanism of Action
The mechanism of action of 1,3,4,4-Tetrachlorobut-1-ene involves its interaction with various molecular targets. The compound’s reactivity is primarily due to the presence of chlorine atoms and the double bond. It can form covalent bonds with nucleophilic sites in biological molecules, leading to potential biochemical effects. The pathways involved may include the formation of adducts with proteins or nucleic acids, affecting their function and stability .
Comparison with Similar Compounds
Similar Compounds
- 1,2,3,4-Tetrachlorobutane
- 1,1,2,2-Tetrachloroethane
- 1,1,1,2-Tetrachloroethane
Comparison
1,3,4,4-Tetrachlorobut-1-ene is unique due to the specific positioning of chlorine atoms and the presence of a double bond. This structure imparts distinct reactivity compared to other tetrachlorinated compounds. For example, 1,2,3,4-Tetrachlorobutane lacks the double bond, making it less reactive in addition reactions. Similarly, tetrachloroethanes have different chlorine atom arrangements, leading to variations in their chemical behavior and applications .
Properties
CAS No. |
2984-40-9 |
|---|---|
Molecular Formula |
C4H4Cl4 |
Molecular Weight |
193.9 g/mol |
IUPAC Name |
1,3,4,4-tetrachlorobut-1-ene |
InChI |
InChI=1S/C4H4Cl4/c5-2-1-3(6)4(7)8/h1-4H |
InChI Key |
VOKPCIYQZYABPF-UHFFFAOYSA-N |
Canonical SMILES |
C(=CCl)C(C(Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















